
3-(4-n-Butylphenyl)-1-propene
Descripción general
Descripción
3-(4-n-Butylphenyl)-1-propene, also known as 3-BnP-1-P, is a synthetic compound with a wide range of applications in the scientific research and laboratory setting. It is a colorless liquid with a pleasant odor and low toxicity, making it an attractive choice for use in experiments. This compound is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Application in Organic Light-Emitting Diodes (OLEDs)
- Scientific Field : Organic Chemistry, Material Science .
- Summary of the Application : The compound 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) is used as a host material in the emitting layers of solution-processed OLEDs .
- Methods of Application : The BCz-nBuPh is used within the solution-processed emitting layer of the OLED. The process involves creating a solution of the BCz-nBuPh and then using this solution to form the emitting layer of the OLED .
- Results or Outcomes : A solution-processed green phosphorescent OLED with the BCz-nBuPh host exhibited a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively .
Application in Near-Infrared Fluorescence
- Scientific Field : Organic Chemistry, Photophysics .
- Summary of the Application : The compound 9-[2-Difluoro-1,3-bis-(4-n-butylphenyl)-1,2-dihydro-1,3,4,6-tetraaza-2-borapentalen-5-yl]-benzo[b]-triphenylene-14-carbonitrile is used in multi-step redox systems with NIR-fluorescence .
- Methods of Application : The compound is synthesized from fused-ring aromatic dinitriles and participates as part of a quasi-reversible multi-step redox system .
- Results or Outcomes : The radical anions of this new class of electrophores show unusual high K SEM values (up to 10^15), indicating a high thermodynamic stability of the corresponding radical anions .
Application in Third-Harmonic Generation
- Scientific Field : Optics, Material Science .
- Summary of the Application : The compound E-2-Tricyanovinyl-3-n-hexyl-5-[4-{bis(4-n-butylphenyl)amino}-2-methoxystyryl]-thiophene, 1, has been used to demonstrate applications relying on frequency tripling of 1.55 μm light .
- Methods of Application : The compound is synthesized and characterized, and its third-order nonlinear properties are investigated through quantum-chemical calculations and experimental investigations .
- Results or Outcomes : The compound exhibits near-infrared two-photon absorption into the low-lying one-photon-allowed state with a peak two-photon cross-section of ca. 290 GM (measured using the white-light continuum method with a pump wavelength of 1800 nm) at a transition energy equivalent to degenerate two-photon absorption at ca. 1360 nm .
Application in Solution-Processed Phosphorescent OLEDs
- Scientific Field : Organic Chemistry, Material Science .
- Summary of the Application : The compound 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh) is used as a host material in the emitting layers of solution-processed OLEDs .
- Methods of Application : The BCz-tBuPh is used within the solution-processed emitting layer of the OLED. The process involves creating a solution of the BCz-tBuPh and then using this solution to form the emitting layer of the OLED .
- Results or Outcomes : A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively .
Application in Organic Ultraviolet Photodetectors
- Scientific Field : Optics, Material Science .
- Summary of the Application : The compound E-2-Tricyanovinyl-3-n-hexyl-5-[4-{bis(4-n-butylphenyl)amino}-2-methoxystyryl]-thiophene, 1, has been used to demonstrate applications relying on frequency tripling of 1.55 μm light .
- Methods of Application : The compound is synthesized and characterized, and its third-order nonlinear properties are investigated through quantum-chemical calculations and experimental investigations .
- Results or Outcomes : The compound exhibits near-infrared two-photon absorption into the low-lying one-photon-allowed state with a peak two-photon cross-section of ca. 290 GM (measured using the white-light continuum method with a pump wavelength of 1800 nm) at a transition energy equivalent to degenerate two-photon absorption at ca. 1360 nm .
Application in Organic Photodetectors
- Scientific Field : Optics, Material Science .
- Summary of the Application : The compound 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh) is used as a host material in the emitting layers of solution-processed OLEDs .
- Methods of Application : The BCz-tBuPh is used within the solution-processed emitting layer of the OLED. The process involves creating a solution of the BCz-tBuPh and then using this solution to form the emitting layer of the OLED .
- Results or Outcomes : A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively .
Propiedades
IUPAC Name |
1-butyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHLLYFYYRFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373832 | |
| Record name | 3-(4-n-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-n-Butylphenyl)-1-propene | |
CAS RN |
842124-16-7 | |
| Record name | 3-(4-n-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 842124-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



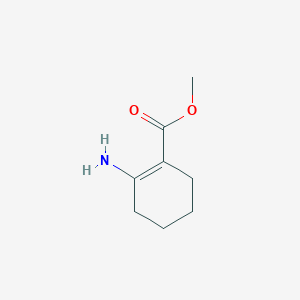
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)
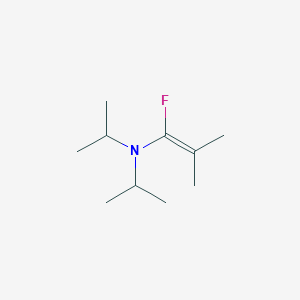

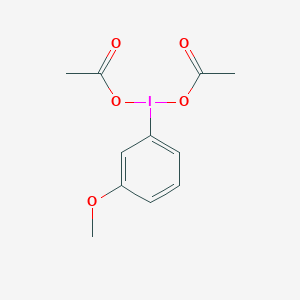
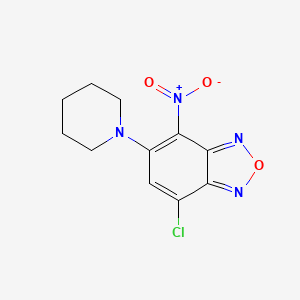
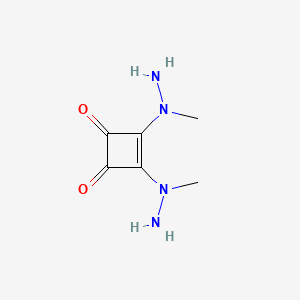






![2-([5-(Trifluoromethyl)-2-pyridyl]sulfonyl)acetonitrile](/img/structure/B1607809.png)